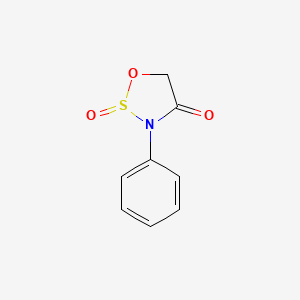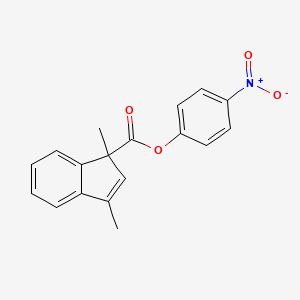
2-(2-Oxo-2-phenylethyl)cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-phenylethyl)cyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclooctane ring with a phenylethyl group and a ketone functional group attached to it. The presence of these functional groups imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-phenylethyl)cyclooctan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclooctanone with phenylacetic acid under acidic conditions. The reaction typically proceeds through a Friedel-Crafts acylation mechanism, where the phenylacetic acid acts as the acylating agent. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-phenylethyl)cyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Oxo-2-phenylethyl)cyclooctan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-phenylethyl)cyclooctan-1-one involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenylethyl group can engage in various binding interactions. These interactions can modulate biological pathways and exert specific effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: Lacks the phenylethyl group, making it less complex.
Phenylacetic acid: Contains the phenylethyl group but lacks the cyclooctane ring.
Cyclohexanone: A smaller ring structure compared to cyclooctane.
Uniqueness
2-(2-Oxo-2-phenylethyl)cyclooctan-1-one is unique due to the combination of the cyclooctane ring and the phenylethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62369-04-4 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-phenacylcyclooctan-1-one |
InChI |
InChI=1S/C16H20O2/c17-15-11-7-2-1-4-10-14(15)12-16(18)13-8-5-3-6-9-13/h3,5-6,8-9,14H,1-2,4,7,10-12H2 |
InChI Key |
HCEPJMBEGDIBPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)C(CC1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)



![2-[(5,5-Dimethylcyclohex-1-en-1-yl)methyl]-1,3-dioxolane](/img/structure/B14543989.png)

![2-Methyl-3-[(trimethylsilyl)oxy]cyclohex-2-en-1-one](/img/structure/B14543997.png)

![1-[(Hexadec-1-en-1-yl)oxy]-3-hydroxypropan-2-yl octadecanoate](/img/structure/B14544001.png)

![1H-Imidazo[4,5-b]pyrazine, 2-(chloromethyl)-1,5,6-trimethyl-](/img/structure/B14544006.png)



